molecular formula C11H10N2O2 B12477281 Methyl 3-{1H-pyrrolo[2,3-B]pyridin-5-YL}prop-2-enoate

Methyl 3-{1H-pyrrolo[2,3-B]pyridin-5-YL}prop-2-enoate

Cat. No.: B12477281
M. Wt: 202.21 g/mol
InChI Key: SWDITGRTPKJPDC-UHFFFAOYSA-N
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Description

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic ring system, and an acrylic acid methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the acrylic acid methyl ester group. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system. This is followed by esterification reactions to introduce the acrylic acid methyl ester group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or amines .

Scientific Research Applications

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific signaling cascades, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester apart from similar compounds is its specific structural features and the presence of the acrylic acid methyl ester group. These unique structural elements contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

methyl 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)3-2-8-6-9-4-5-12-11(9)13-7-8/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDITGRTPKJPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=C2C(=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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